molecular formula C22H34N2O2 B11394521 {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(3-propoxyphenyl)methanone

{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(3-propoxyphenyl)methanone

Cat. No.: B11394521
M. Wt: 358.5 g/mol
InChI Key: CUFPPKQGAUNEED-UHFFFAOYSA-N
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Description

2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(3-PROPOXYBENZOYL)PIPERIDINE is a complex organic compound that features a piperidine moiety. Piperidine derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities and applications in drug design . This compound, with its unique structure, is of interest for its potential pharmacological properties and synthetic versatility.

Preparation Methods

The synthesis of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(3-PROPOXYBENZOYL)PIPERIDINE typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow techniques.

Chemical Reactions Analysis

2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(3-PROPOXYBENZOYL)PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(3-PROPOXYBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(3-propoxyphenyl)methanone

InChI

InChI=1S/C22H34N2O2/c1-2-17-26-21-11-8-9-19(18-21)22(25)24-15-7-4-10-20(24)12-16-23-13-5-3-6-14-23/h8-9,11,18,20H,2-7,10,12-17H2,1H3

InChI Key

CUFPPKQGAUNEED-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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